The synthesis of DPI-3290 involves a multi-step organic reaction process that typically includes the following key steps:
The reaction conditions generally require inert atmospheres and controlled temperatures to optimize yield and purity .
DPI-3290 has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity:
The three-dimensional structure can be analyzed using computational methods such as molecular dynamics simulations to understand its binding affinity and interaction with target receptors .
DPI-3290 can undergo several types of chemical reactions:
Each type of reaction requires specific reagents and conditions to achieve desired transformations effectively .
DPI-3290 acts primarily as a mixed agonist at delta and mu-opioid receptors. Its mechanism involves:
The blockade of these effects by naloxone indicates the specificity of DPI-3290's action through opioid receptors .
DPI-3290 exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation and delivery methods in therapeutic applications .
DPI-3290 shows promise in various scientific applications:
DPI-3290 (Org 41793) is a centrally acting synthetic compound classified as a mixed opioid receptor agonist with high-affinity binding and functional activity at all three classical opioid receptor subtypes: delta (δ), mu (μ), and kappa (κ). This tripartite activity positions DPI-3290 within an emerging class of novel analgesics designed to simultaneously engage multiple opioid receptor pathways [1] [3]. The compound exhibits nanomolar affinity across all receptor subtypes, with binding constants (Ki) in the sub-nanomolar range, confirming its exceptional potency [1] [7]. This balanced yet potent affinity profile distinguishes DPI-3290 from traditional opioid analgesics like morphine (primarily μ-selective) and fentanyl (predominantly μ-agonist), potentially conferring unique therapeutic advantages through receptor crosstalk and synergistic signaling [3] [6].
The molecular basis for this broad receptor engagement stems from DPI-3290’s stereochemically complex structure: (+)-3-((α-R)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(3-fluorophenyl)-N-methylbenzamide. The specific RSR configuration at its three chiral centers is critical for optimal interaction with the orthosteric binding pockets of δ, μ, and κ receptors. This configuration enables distinct yet complementary interactions with conserved and subtype-specific residues within the transmembrane helices of opioid receptors, facilitating efficient receptor activation across subtypes [4] [8]. Pharmacologically, this multi-receptor engagement translates to potent antinociceptive effects mediated through both spinal and supraspinal pathways, with an intravenous ED50 of 0.05 mg/kg in rat models of acute pain—demonstrating significantly greater potency than morphine [1] [3] [6].
Opioid Receptor Subtype | Ki Value (nM) | Biological System | Functional Role |
---|---|---|---|
Delta (δ) | 0.18 ± 0.02 | Rat brain membranes | Mood modulation, neuroprotection |
Mu (μ) | 0.46 ± 0.05 | Rat brain membranes | Analgesia, respiratory depression |
Kappa (κ) | 0.62 ± 0.09 | Guinea pig cerebellum | Analgesia, dysphoria |
Radioligand binding studies using selective probes ([3H]DPDPE for δ, [3H]DAMGO for μ, and [3H]U69593 for κ) reveal DPI-3290’s unusually balanced binding kinetics across opioid receptor subtypes. The compound demonstrates the highest affinity for the δ-opioid receptor (Ki = 0.18 ± 0.02 nM), followed closely by μ (0.46 ± 0.05 nM) and κ (0.62 ± 0.09 nM) receptors [1] [4] [7]. This results in selectivity ratios (δ:μ:κ) of approximately 1:2.6:3.4, indicating a modest preference for δ receptors while maintaining high potency across all subtypes. Such a profile is pharmacologically significant as δ-receptor potency has been correlated with reduced respiratory depression—a major limitation of μ-selective opioids [5] [9].
The kinetic binding parameters further demonstrate DPI-3290’s superiority over classical opioids. Compared to morphine, DPI-3290 exhibits 20,000-fold higher functional efficacy at δ receptors, 175.8-fold higher efficacy at μ receptors, and 1,500-fold higher efficacy at κ receptors in isolated tissue models [3] [4]. Similarly, when benchmarked against fentanyl (a potent synthetic μ-agonist), DPI-3290 shows 492-fold, 2.5-fold, and 35-fold greater efficacy at δ, μ, and κ receptors, respectively [3] [4]. This dramatic enhancement in receptor engagement efficiency translates to potent in vivo effects at substantially lower doses (e.g., antinociceptive ED50 = 0.05 mg/kg IV in rats) compared to morphine (ED50 = 2.01 mg/kg) or fentanyl (ED50 = 0.0034 mg/kg) [6]. The sub-nanomolar Ki values reflect rapid receptor association and slow dissociation kinetics, contributing to sustained receptor activation essential for prolonged analgesic effects.
Functional characterization in isolated tissue preparations provides critical insights into DPI-3290’s agonist efficacy and potency beyond mere binding affinity. In the mouse vas deferens (MVD) bioassay—a highly sensitive model for δ-opioid receptor activity—DPI-3290 potently inhibited electrically induced contractions with an IC50 of 1.0 ± 0.3 nM [1] [4]. This potency was maintained across receptor subtypes within this tissue: IC50 values for μ-mediated inhibition were 6.2 ± 2.0 nM, while κ-mediated effects required slightly higher concentrations (IC50 = 25.0 ± 3.3 nM) [4]. The tissue-specific functional profile confirms DPI-3290’s rank order of potency (δ > μ > κ) observed in binding studies, while demonstrating its capacity to fully activate intracellular signaling pathways linked to each receptor.
In the guinea pig ileum (GPI) preparation—a classical model for μ-opioid receptor activity—DPI-3290 exhibited potent inhibition of neurogenic contractions with an IC50 of 3.4 ± 1.6 nM at μ receptors and 6.7 ± 1.6 nM at κ receptors [4]. The compound’s full agonist profile was confirmed through parallel studies with selective antagonists: δ-mediated effects in MVD were blocked by naltrindole, μ-effects in GPI were antagonized by CTOP, and κ-effects in both tissues were inhibited by nor-binaltorphimine [4]. Notably, DPI-3290 demonstrated significantly higher intrinsic activity than morphine across all assays, requiring concentrations several orders of magnitude lower to achieve equivalent inhibition of smooth muscle contraction. This functional superiority reflects the compound’s efficient coupling to Gi/o proteins and downstream effectors following receptor activation.
Tissue Preparation | Receptor Activity | IC50 (nM) | Comparison vs. Morphine (Fold Higher Efficacy) |
---|---|---|---|
Mouse Vas Deferens (MVD) | Delta (δ) agonism | 1.0 ± 0.3 | 20,000 |
Mu (μ) agonism | 6.2 ± 2.0 | 175.8 | |
Kappa (κ) agonism | 25.0 ± 3.3 | 1,500 | |
Guinea Pig Ileum (GPI) | Mu (μ) agonism | 3.4 ± 1.6 | Not reported |
Kappa (κ) agonism | 6.7 ± 1.6 | Not reported |
The antinociceptive efficacy observed in whole animal studies directly correlates with these in vitro functional measures. DPI-3290’s potent inhibition in MVD and GPI assays predicts strong spinal and supraspinal analgesia, confirmed by its low antinociceptive ED50 (0.05 mg/kg IV) in rats [1] [6]. This activity is fully reversible by naloxone (0.5 mg/kg SC), confirming opioid receptor mediation [3]. The balanced functional activity across receptor subtypes contributes to DPI-3290’s unique therapeutic profile—potent analgesia mediated through synergistic μ/δ/κ activation, while δ and κ activity may counteract μ-mediated respiratory depression and reward pathways [5] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7